

Analytical standards for quantitative analysis of 3,3,6-Trimethylnonane

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Compound of Interest

Compound Name: 3,3,6-Trimethylnonane

Cat. No.: B14546265

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An Application Note and Protocol for the Quantitative Analysis of 3,3,6-Trimethylnonane

For researchers, scientists, and drug development professionals, the accurate quantification of specific branched alkanes like **3,3,6-trimethylnonane** is crucial in various applications, including environmental monitoring, petroleum analysis, and as potential impurities or components in pharmaceutical formulations. This document provides a detailed protocol for the quantitative analysis of **3,3,6-trimethylnonane** using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

3,3,6-Trimethylnonane is a saturated branched alkane with the molecular formula C₁₂H₂₆.^[1] ^[2] Its isomeric structure presents a challenge for separation and quantification in complex matrices. Gas chromatography, with its high resolving power, coupled with mass spectrometry for selective detection, is the method of choice for such analyses.^[3]^[4] This application note outlines a comprehensive workflow from sample preparation to data analysis for the quantification of **3,3,6-trimethylnonane**.

Analytical Standard

A certified analytical standard of **3,3,6-trimethylnonane** is paramount for accurate quantification. While direct commercial availability of a certified reference material for this specific isomer can be limited, custom synthesis or sourcing from specialty chemical suppliers

may be necessary. For this protocol, it is assumed that a standard of known purity (e.g., >98%) is available.

Table 1: Physical and Chemical Properties of **3,3,6-Trimethylnonane**

Property	Value
Molecular Formula	C12H26
Molecular Weight	170.33 g/mol [2]
CAS Number	62184-20-7
Boiling Point	198 °C (estimated)[1]
Density	0.7557 g/cm ³ (estimated)[1]

Experimental Protocols

This protocol is designed for the analysis of **3,3,6-trimethylnonane** in a liquid matrix, such as a non-polar organic solvent relevant to drug development processes or in an aqueous matrix for environmental testing.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte.

3.1.1. For Organic Matrices (e.g., Hexane, Dichloromethane):

Direct injection following dilution is often sufficient.

- Accurately weigh a portion of the sample.
- Dilute the sample with a suitable volatile solvent (e.g., hexane) to bring the concentration of **3,3,6-trimethylnonane** within the calibration range.
- Add an appropriate internal standard (e.g., d-labeled analog or a non-interfering branched alkane) at a known concentration.

- Vortex the sample for 30 seconds.
- Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

3.1.2. For Aqueous Matrices (e.g., Wastewater):

Liquid-liquid extraction (LLE) is a common method for extracting non-polar compounds from water.[\[5\]](#)

- To a 50 mL separatory funnel, add 25 mL of the aqueous sample.
- Spike the sample with an appropriate internal standard.
- Add 10 mL of a water-immiscible organic solvent (e.g., hexane or dichloromethane).
- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate.
- Drain the organic layer into a clean collection tube.
- Repeat the extraction with a fresh 10 mL portion of the organic solvent.
- Combine the organic extracts.
- Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

A gas chromatograph coupled to a mass spectrometer is used for the separation and detection of **3,3,6-trimethylnonane**.

Table 2: GC-MS Instrumental Parameters

Parameter	Condition
Gas Chromatograph	
Column	HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 μ m film thickness[3]
Injection Volume	1 μ L
Injector Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantifier Ion (m/z)	To be determined from the mass spectrum of the standard (likely fragments)
Qualifier Ions (m/z)	To be determined from the mass spectrum of the standard (likely fragments)

Calibration and Quantification

- Stock Solution Preparation: Prepare a stock solution of the **3,3,6-trimethylnonane** analytical standard in a suitable solvent (e.g., hexane) at a concentration of 1000 μ g/mL.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 50 μ g/mL.

- Internal Standard: Add the internal standard to each calibration standard at a constant concentration.
- Calibration Curve: Inject each calibration standard into the GC-MS system. Construct a calibration curve by plotting the ratio of the peak area of **3,3,6-trimethylNonane** to the peak area of the internal standard against the concentration of **3,3,6-trimethylNonane**.
- Quantification: Analyze the prepared samples under the same GC-MS conditions. The concentration of **3,3,6-trimethylNonane** in the samples is determined using the generated calibration curve.

Data Presentation

The quantitative results should be summarized in a clear and concise table.

Table 3: Example Quantitative Data Summary

Sample ID	Analyte Concentration ($\mu\text{g/mL}$)	% Recovery (for spiked samples)
Sample 1	5.2	N/A
Sample 2	12.8	N/A
Spiked Blank	9.8	98%
Method Blank	Not Detected	N/A

Workflow Diagram

The following diagram illustrates the overall experimental workflow for the quantitative analysis of **3,3,6-trimethylNonane**.

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Caption: Experimental workflow for the quantitative analysis of **3,3,6-trimethylnonane**.

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